

4-Chloroquinoline-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 4-Chloroquinoline-2-carboxylic acid

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An In-depth Technical Guide to the Chemical Properties of **4-Chloroquinoline-2-carboxylic Acid**

Foreword: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry and materials science.^[1] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic scaffold is present in numerous natural alkaloids, synthetic drugs, and functional materials.^[2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.^{[3][4]} This guide focuses on a specific, highly functionalized derivative: **4-Chloroquinoline-2-carboxylic acid**. The strategic placement of an electrophilic chlorine atom at the C4 position and a nucleophilic/chelating carboxylic acid group at the C2 position creates a molecule with a unique and versatile reactivity profile, making it a valuable building block for synthetic chemists and a compelling scaffold for drug discovery programs.^[5]

Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of **4-Chloroquinoline-2-carboxylic acid** (4-CQ-2-CA) is the first step in harnessing its synthetic potential. These properties dictate its solubility,

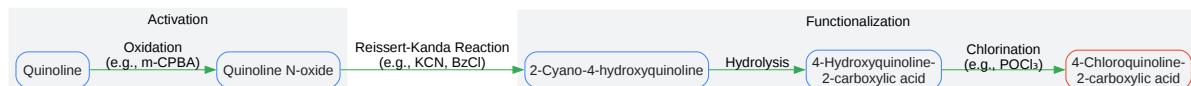
stability, and handling requirements.

Property	Value	Source(s)
CAS Number	15733-82-1	[6][7][8]
Molecular Formula	C ₁₀ H ₆ CINO ₂	[5][7][8]
Molecular Weight	207.61 g/mol	[5][7][8]
IUPAC Name	4-chloroquinoline-2-carboxylic acid	[5]
Purity	Typically ≥95%	[7][8]
Storage	Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and dechlorination.	[5]

Synthesis Strategies: Regioselective Functionalization

The synthesis of specifically substituted quinolines like 4-CQ-2-CA requires precise control over regioselectivity. While classical named reactions like the Pfitzinger or Gould-Jacobs syntheses are foundational for building the quinoline core, accessing the 2,4-disubstituted pattern often involves the functionalization of a pre-formed quinoline ring.^[5] A key strategy involves activating the quinoline ring towards nucleophilic attack at the C2 and C4 positions via N-oxidation.

The diagram below illustrates a plausible synthetic pathway. The initial oxidation of the quinoline nitrogen makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. This activation is a cornerstone of quinoline chemistry, allowing for the introduction of functional groups that would otherwise be difficult to install.



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Caption: Plausible synthetic route to **4-Chloroquinoline-2-carboxylic acid**.

Chemical Reactivity: A Tale of Two Functional Groups

The chemistry of 4-CQ-2-CA is dominated by the interplay between the electrophilic C4 position, activated by the ring nitrogen and the chloro-substituent, and the versatile carboxylic acid at C2.

Reactivity at the 4-Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the basis for the synthesis of a vast library of biologically active 4-aminoquinoline derivatives, including the famed antimalarial drug chloroquine.[3][9]

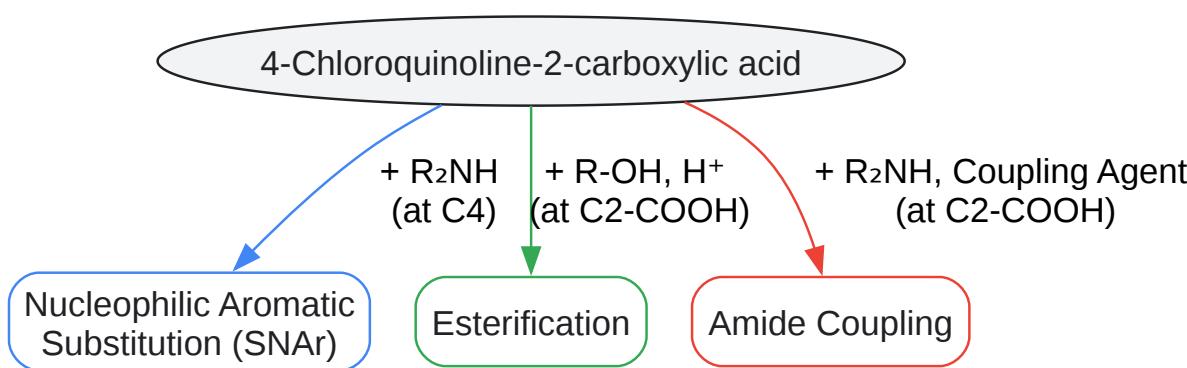
- Causality: The electron-withdrawing effect of the quinoline ring's nitrogen atom polarizes the C4-Cl bond, making the C4 carbon highly electrophilic and susceptible to attack by nucleophiles such as primary and secondary amines, thiols, and alkoxides.[3][9][10] Reactions are often conducted at elevated temperatures, sometimes using microwave irradiation to shorten reaction times and improve yields.[3]

Reactivity at the 2-Position: The Carboxylic Acid Moiety

The carboxylic acid group at C2 undergoes a range of classical transformations:

- **Esterification and Amide Formation:** The acid can be converted to esters (e.g., ethyl 4-chloroquinoline-2-carboxylate) or amides, which can modulate the compound's solubility, membrane permeability, and biological activity.[6][11]
- **Metal Chelation:** The carboxylate group, in conjunction with the quinoline nitrogen, can act as a bidentate ligand to chelate metal ions. This property is the rationale behind its investigation as a potential inhibitor of metalloenzymes.[5]
- **Bioisosteric Replacement:** In drug design, the carboxylic acid is often a liability due to poor membrane permeability or rapid metabolism.[12] 4-CQ-2-CA serves as a starting point for replacing the acid with bioisosteres (e.g., tetrazoles) to improve pharmacokinetic properties while retaining biological function.

The diagram below summarizes the key reactive sites of the molecule.



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Caption: Key reaction pathways for **4-Chloroquinoline-2-carboxylic acid**.

Spectral Characterization: The Molecular Fingerprint

Unambiguous identification and purity assessment of 4-CQ-2-CA rely on standard spectroscopic techniques.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: A series of multiplets in the aromatic region (approx. 7.5-8.5 ppm).-Carboxylic Acid Proton: A highly deshielded, broad singlet near 12 δ, which is concentration and solvent dependent.[13]
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon: Signal in the range of 165-185 δ.[13]- C4-Cl Carbon: A characteristic downfield shift to approximately 140–150 ppm due to the electronegativity of the chlorine atom.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A very broad, strong absorption from 2500-3300 cm^{-1} due to hydrogen-bonded dimers.[13][14]- C=O Stretch: An intense band between 1690-1760 cm^{-1}.[13][14]- C-O Stretch: A band in the 1210-1320 cm^{-1} region.[14]
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular Ion: A protonated molecular ion $[\text{M}+\text{H}]^+$ is observed at m/z 208.0, showing a characteristic isotopic pattern (approx. 3:1 ratio for $\text{M}+\text{H}$ and $\text{M}+2+\text{H}$) due to the presence of ^{35}Cl and ^{37}Cl.[5]- Fragmentation: Key fragments typically arise from the loss of the carboxylic acid group as CO_2 (44 Da) or the COOH radical (45 Da).[5][15]

Applications in Research and Drug Discovery

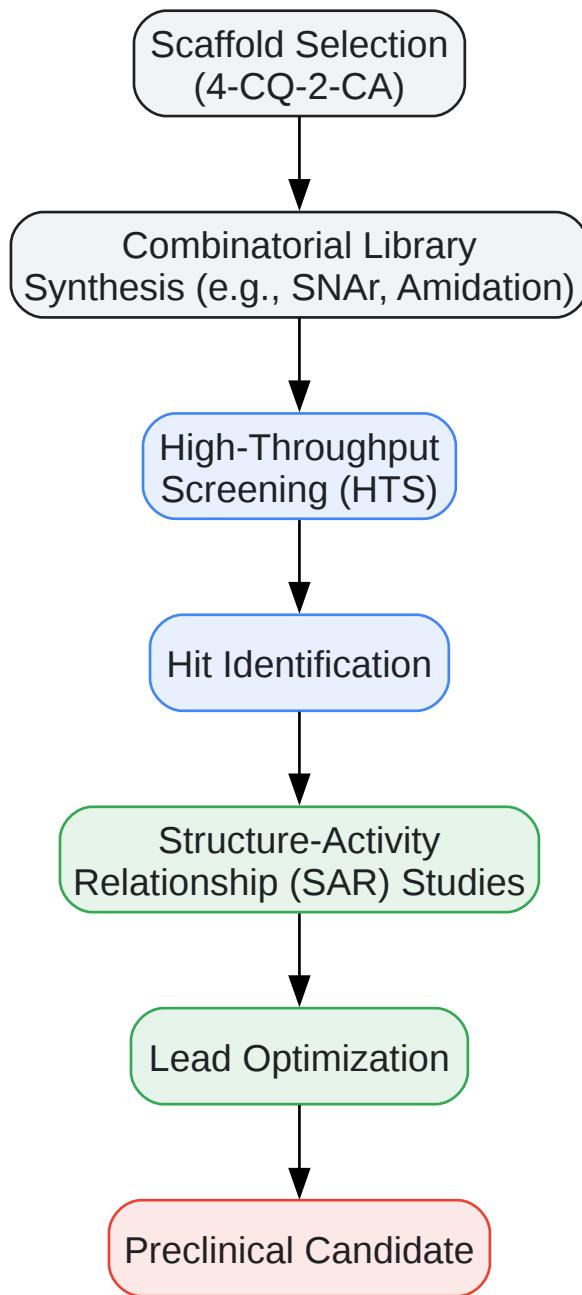
4-Chloroquinoline-2-carboxylic acid is not an end product but a versatile starting material for creating diverse chemical libraries for biological screening.

- Antimalarial Drug Development: As a close analog to the core of chloroquine, it is a primary scaffold for synthesizing new 4-aminoquinolines to combat drug-resistant malaria strains.[16]
- Anticancer Research: The quinoline scaffold is found in several kinase inhibitors. Modifications of 4-CQ-2-CA are explored to develop novel antiproliferative agents.[10]

Derivatives of quinoline carboxylic acids have also been investigated as histone deacetylase (HDAC) inhibitors.[17]

- Antibacterial Agents: The quinolone core, characterized by a carboxylic acid at a neighboring position to the nitrogen, is famous for its antibacterial properties (e.g., ciprofloxacin).[18][19] This makes 4-CQ-2-CA an interesting starting point for novel antibacterial compounds.
- Metalloenzyme Inhibitors: The chelating ability of the molecule makes it a candidate for designing inhibitors of enzymes that rely on metal cofactors for their catalytic activity.[5]

The following workflow illustrates its role in a typical drug discovery pipeline.



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Caption: Role of 4-CQ-2-CA in a drug discovery workflow.

Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

This protocol provides a representative procedure for the nucleophilic aromatic substitution reaction at the C4 position, a key transformation for this scaffold.

Objective: To synthesize N-butyl-2-carboxy-quinoline-4-amine from **4-Chloroquinoline-2-carboxylic acid** and butylamine.

Materials:

- **4-Chloroquinoline-2-carboxylic acid** (1.0 eq)
- Butylamine (3.0 eq)
- N,N-Dimethylformamide (DMF)
- DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- 50 mL round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

- Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add **4-Chloroquinoline-2-carboxylic acid** (e.g., 1.0 g, 4.8 mmol).
- Solvent and Reagents: Add DMF (20 mL) to dissolve the starting material. Add DIPEA (1.67 mL, 9.6 mmol) followed by butylamine (1.43 mL, 14.4 mmol).
 - Experimental Rationale: DMF is a polar aprotic solvent suitable for SNAr reactions. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion. An excess of the nucleophile (butylamine) is used to ensure complete consumption of the starting material.
- Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle.

- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol mobile phase. The reaction is typically complete within 6-12 hours.
 - Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate validates the reaction's progress.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
 - Rationale: The bicarbonate wash removes any unreacted starting acid and acidic byproducts. The brine wash removes residual water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
- Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.

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